Chemical properties and molecular structure of Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Chemical properties and molecular structure of Methyl 2-[methyl(thiolan-3-yl)amino]acetate
An In-depth Technical Guide to Methyl 2-[methyl(thiolan-3-yl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Methyl 2-[methyl(thiolan-3-yl)amino]acetate, a heterocyclic N-alkylated amino acid ester of interest in synthetic and medicinal chemistry. The document delineates its molecular structure, core chemical and physical properties, and plausible synthetic pathways. A significant focus is placed on the analytical characterization of the molecule, offering detailed, field-proven protocols for its identification and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to serve as a foundational resource for researchers utilizing this and structurally related compounds as building blocks in drug discovery and development.
Introduction and Significance
Methyl 2-[methyl(thiolan-3-yl)amino]acetate (CAS No. 1095511-68-4) is a unique molecule that combines several key functional motifs: a saturated five-membered thioether (thiolane), a tertiary amine, and a methyl ester.[1] This combination makes it a valuable and versatile building block. N-alkylated amino acids are known to modulate the conformational properties of peptides, often enhancing their metabolic stability and cell permeability.[2] The thiolan ring, a sulfur-containing heterocycle, is a structural feature present in various biologically active compounds and can participate in crucial interactions with biological targets. The ester functionality provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds.
This guide offers a detailed exploration of this compound, from its fundamental properties to robust methodologies for its synthesis and characterization, providing scientists with the necessary framework to confidently incorporate it into their research programs.
Molecular Structure and Physicochemical Properties
The structural integrity of a molecule dictates its chemical reactivity and potential biological activity. Understanding these foundational properties is paramount for its effective application.
Molecular Identity
A summary of the key identifiers and properties of Methyl 2-[methyl(thiolan-3-yl)amino]acetate is presented below.
| Property | Value | Source |
| Chemical Name | Methyl 2-[methyl(thiolan-3-yl)amino]acetate | [1] |
| CAS Number | 1095511-68-4 | [1] |
| Molecular Formula | C₈H₁₅NO₂S | [1] |
| Molecular Weight | 189.27 g/mol | Calculated |
| Canonical SMILES | CNC(CSCC1)C(=O)OC | PubChem |
Structural Diagram
The molecular architecture features a central nitrogen atom bonded to a methyl group, an acetate methyl ester group, and the 3-position of a thiolan ring.
Caption: Molecular structure of Methyl 2-[methyl(thiolan-3-yl)amino]acetate.
Synthesis and Purification
While numerous strategies can be envisioned for the synthesis of N-alkylated amino esters, reductive amination stands out as a robust and widely applicable method.[3] This approach offers high yields and good control over the final product structure.
Proposed Synthetic Route: Reductive Amination
A logical and efficient synthesis involves the reductive amination of 3-thiolanone with methyl sarcosinate (methyl N-methylglycinate). This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a suitable hydride-donating reagent.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis on a laboratory scale.
Materials:
-
3-Thiolanone
-
Methyl sarcosinate hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
To a stirred suspension of methyl sarcosinate hydrochloride (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add 3-thiolanone (1.05 eq) to the mixture.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The purity of the final compound is critical for its use in sensitive applications like drug development. Flash column chromatography is an effective method for purification.[4]
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes). The optimal eluent should provide an Rf value of ~0.3 for the product on TLC.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 2-[methyl(thiolan-3-yl)amino]acetate as a purified oil or solid.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This involves a combination of NMR spectroscopy, mass spectrometry, and chromatography.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[5][6]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For more detailed structural assignment, 2D NMR experiments like COSY and HSQC can be performed.
4.1.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOCH₃ | 3.70 | Singlet | 3H | Methyl ester protons are deshielded by the adjacent oxygen. |
| -N-CH₂-COO- | 3.30 | Singlet | 2H | Methylene protons alpha to both nitrogen and a carbonyl group. |
| Thiolan-H3 | 3.10 | Quintet | 1H | Methine proton attached to nitrogen and adjacent to two CH₂ groups. |
| Thiolan-H2, H5 | 2.80 - 2.95 | Multiplet | 4H | Methylene protons adjacent to the sulfur atom are deshielded.[7] |
| -N-CH₃ | 2.40 | Singlet | 3H | N-methyl protons. |
| Thiolan-H4 | 2.00 - 2.20 | Multiplet | 2H | Methylene protons beta to the sulfur and nitrogen atoms. |
4.1.2. Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OOCH₃ | 172.5 | Carbonyl carbon of the ester group. |
| Thiolan-C 3 | 65.0 | Methine carbon directly attached to the nitrogen atom. |
| -N-C H₂-COO- | 58.0 | Methylene carbon alpha to nitrogen and carbonyl. |
| -COOC H₃ | 51.5 | Methyl ester carbon. |
| -N-C H₃ | 42.0 | N-methyl carbon. |
| Thiolan-C 2, C 5 | 35.0 | Methylene carbons alpha to the sulfur atom. |
| Thiolan-C 4 | 31.0 | Methylene carbon beta to sulfur and nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[8][9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[5][9]
Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-MS instrument operating in positive ion mode.
-
Analysis: Acquire the full scan mass spectrum to identify the molecular ion peak.
Expected Mass Spectrometry Data (ESI+)
| m/z Value | Ion | Rationale |
| 190.08 | [M+H]⁺ | Protonated molecular ion (C₈H₁₆NO₂S⁺). This is the primary ion expected. |
| 212.06 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 131.03 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 102.05 | [C₄H₈NS]⁺ | Cleavage of the bond between the nitrogen and the acetate methylene group. |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.
Protocol: Reversed-Phase HPLC Analysis
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically effective. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm is suitable for detecting the ester carbonyl group.[10]
-
Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves when handling this compound. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2-[methyl(thiolan-3-yl)amino]acetate is a compound with significant potential as a synthetic intermediate. This guide has detailed its fundamental chemical properties and molecular structure. Furthermore, it has provided robust, step-by-step protocols for its synthesis via reductive amination and subsequent purification by column chromatography. The comprehensive analytical section, featuring predicted NMR and MS data alongside HPLC methodology, equips researchers with the necessary tools to confidently synthesize, identify, and verify the purity of this valuable chemical building block, thereby facilitating its application in advanced research and development endeavors.
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